Pseudoisocyanine Iodide: A Comprehensive Technical Guide
Pseudoisocyanine Iodide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoisocyanine (B1232315) iodide (PIC), a member of the cyanine (B1664457) dye family, is a cationic polymethine dye renowned for its unique photophysical properties, most notably its propensity to form J-aggregates. These aggregates exhibit a distinct, sharp, and red-shifted absorption band (J-band) compared to the monomeric form, a phenomenon of significant interest in various scientific and technological fields. This technical guide provides an in-depth overview of the core basic properties of pseudoisocyanine iodide, including its physicochemical characteristics, spectral properties, and the mechanism of J-aggregate formation. Detailed experimental protocols and data are presented to assist researchers in utilizing this versatile dye in their work.
Core Physicochemical Properties
Pseudoisocyanine iodide is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Name | 1,1'-Diethyl-2,2'-cyanine iodide | [1][2] |
| Synonyms | PIC, Decynium 22, Diethylcyanine iodide | [1] |
| CAS Number | 977-96-8 | [1][2] |
| Molecular Formula | C₂₃H₂₃IN₂ | [1] |
| Molecular Weight | 454.35 g/mol | [1] |
| Appearance | Red crystalline solid | [1] |
| Melting Point | 273 °C (decomposes) | |
| Chemical Structure |
Solubility
| Solvent | Solubility | Citation(s) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Dimethylformamide (DMF) / Methanol (1:1) | Soluble | |
| Water | Sparingly soluble; solubility influences J-aggregation.[4] | [4] |
| Chloroform | Data not readily available |
Spectral and Photophysical Properties
The defining characteristic of pseudoisocyanine iodide is the dramatic change in its optical properties upon aggregation. The monomeric form exhibits a broad absorption band, while the J-aggregates are characterized by a sharp, intense, and red-shifted absorption and emission.
Monomer Properties
In dilute solutions, where the dye exists predominantly as monomers, it exhibits typical cyanine dye spectral characteristics.
| Property | Value | Conditions | Citation(s) |
| Absorption Maximum (λ_abs) | ~523 - 525 nm | Ethanol / Aqueous Buffer | [2][3] |
| Molar Absorptivity (ε) | 53,500 M⁻¹cm⁻¹ at 523 nm | Tris-HCl buffer (pH 7.0) | [3] |
| Emission Maximum (λ_em) | Broad emission, peak not well-defined | - | |
| Fluorescence Quantum Yield (Φ_F) | Very low (~0.012%) | - | [3] |
| Excited-State Lifetime (τ) | Data not readily available | - |
J-Aggregate Properties
Upon increasing concentration in aqueous solutions or in the presence of certain salts or templates, pseudoisocyanine iodide self-assembles into J-aggregates with distinct spectral properties.
| Property | Value | Conditions | Citation(s) |
| Absorption Maximum (λ_abs) | ~573 nm (J-band) | Aqueous NaCl solution | [5][6] |
| Emission Maximum (λ_em) | ~573 nm | Aqueous NaCl solution | [5] |
| Fluorescence Quantum Yield (Φ_F) | ~28% | Aqueous NaCl solution | [7][8][9] |
| Excited-State Lifetime (τ) | ~310 ps | Aqueous NaCl solution | [7][8][9] |
J-Aggregate Formation
The formation of J-aggregates is a concentration-dependent, self-assembly process. In aqueous solutions, as the concentration of pseudoisocyanine iodide surpasses a critical value, the monomeric units begin to form ordered, head-to-tail assemblies. This specific arrangement leads to strong excitonic coupling between the chromophores, resulting in the characteristic narrow and red-shifted J-band. The process can be influenced by factors such as the presence of salts (e.g., NaCl, KI), which screen the electrostatic repulsion between the cationic dye molecules, and the use of templates like polymers or DNA.[4][10]
Experimental Protocols
Preparation of a Stock Solution
A standard protocol for preparing a pseudoisocyanine iodide stock solution for spectroscopic studies is as follows:
-
Weigh out the desired amount of pseudoisocyanine iodide powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a buffer solution (e.g., 10 mM NaCl, 5 mM TRIS, pH 7.0).[2]
-
To ensure complete dissolution, especially in aqueous buffers, sonicate the solution for approximately 1 hour at 60 °C.[2]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.[2]
-
Determine the final concentration of the stock solution by measuring its absorbance at the monomer absorption maximum (~523 nm) and using the molar extinction coefficient (ε = 53,500 M⁻¹cm⁻¹).[2]
-
Store the stock solution protected from light.
Induction of J-Aggregation in Aqueous Solution
To induce the formation of J-aggregates for spectroscopic analysis, the following procedure can be followed:
-
Prepare a dilute aqueous solution of pseudoisocyanine iodide from the stock solution.
-
To this solution, add a concentrated solution of a salt, such as NaCl, to achieve the desired final salt concentration (e.g., 0.2 M). The salt facilitates the aggregation process.[5]
-
Alternatively, increase the concentration of the dye in the aqueous solution to exceed the critical aggregation concentration.
-
The formation of J-aggregates can be monitored by observing the appearance of the characteristic red-shifted J-band in the UV-Vis absorption spectrum at approximately 573 nm.[6]
Fluorescence Spectroscopy
A typical workflow for acquiring fluorescence spectra of pseudoisocyanine iodide is outlined below:
-
Sample Preparation: Prepare the pseudoisocyanine iodide solution (either monomeric or with J-aggregates) in a fluorescence-grade cuvette.
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up.
-
Set the excitation wavelength. For exciting the monomer, a wavelength near its absorption maximum (e.g., 523 nm) is typically used.[2]
-
Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio. A slit width of 5 nm is a common starting point.[2]
-
-
Data Acquisition:
-
Record a blank spectrum using the solvent alone to account for any background signal.
-
Record the fluorescence emission spectrum of the pseudoisocyanine iodide sample. The emission range should cover the expected emission wavelengths (e.g., 540 nm to 800 nm).[2]
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Correct the spectra for instrumental responses and inner filter effects, especially for concentrated solutions.
-
From the corrected spectrum, determine the emission maximum, and if required, calculate the fluorescence quantum yield and lifetime using appropriate methods and standards.
-
Applications
The unique spectral properties of pseudoisocyanine iodide and its J-aggregates make it a valuable tool in various research areas:
-
Fluorescent Probes: Used in biological imaging and sensing applications.
-
J-Aggregate Studies: Serves as a model system for investigating the fundamental principles of excitonic coupling and self-assembly.
-
Non-linear Optics: The high third-order optical nonlinearity of J-aggregates is explored in the development of optical devices.
-
Energy Transfer Studies: The efficient energy migration within J-aggregates is utilized in artificial light-harvesting systems.
Conclusion
Pseudoisocyanine iodide is a versatile cyanine dye with rich and complex photophysical behavior. Its ability to form J-aggregates with distinct and tunable optical properties has made it a subject of intense research and a valuable tool in diverse scientific disciplines. This technical guide provides a foundational understanding of its core properties and experimental methodologies, enabling researchers to effectively harness its potential in their studies. Further investigation into its solubility in a wider range of solvents and more detailed characterization of its photophysical parameters under various conditions will continue to expand its utility.
References
- 1. Room-temperature fluorescence lifetime of pseudoisocyanine (PIC) J excitons with various aggregate morphologies in relation to microcavity polariton formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Self-Assembled Pseudoisocyanine Dye Aggregates in DNA Nanostructures and Their Exciton Relay Transfer Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. functmaterials.org.ua [functmaterials.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
